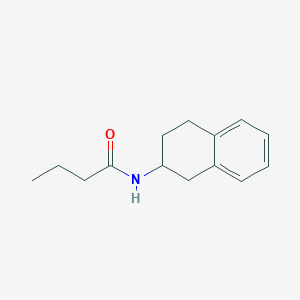
2-Butyramido-tetralin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2,3,4-Tetrahydronaphthalen-2-yl)butyramide is an organic compound with the molecular formula C14H19NO It is a derivative of naphthalene, specifically a butyramide substituted at the 2-position of a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-Tetrahydronaphthalen-2-yl)butyramide typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with butyric anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(1,2,3,4-Tetrahydronaphthalen-2-yl)butyramide may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed and purified. This method ensures a high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,4-Tetrahydronaphthalen-2-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include naphthalenic acids, amines, and substituted naphthalenes, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-(1,2,3,4-Tetrahydronaphthalen-2-yl)butyramide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,2,3,4-Tetrahydronaphthalen-2-yl)butyramide involves its interaction with specific molecular targets in biological systems. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A precursor in the synthesis of N-(1,2,3,4-Tetrahydronaphthalen-2-yl)butyramide.
Naphthalene: The parent compound from which tetrahydronaphthalene is derived.
Butyramide: Another amide compound with similar structural features.
Uniqueness
N-(1,2,3,4-Tetrahydronaphthalen-2-yl)butyramide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydronaphthalene ring system provides a rigid framework that can influence its interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
101113-74-0 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-2-yl)butanamide |
InChI |
InChI=1S/C14H19NO/c1-2-5-14(16)15-13-9-8-11-6-3-4-7-12(11)10-13/h3-4,6-7,13H,2,5,8-10H2,1H3,(H,15,16) |
InChI Key |
MUHGJKOMDOLETG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11887616.png)

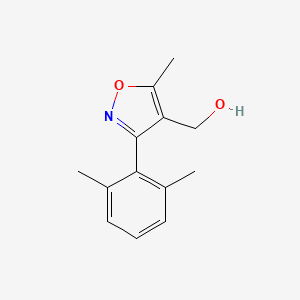
![2,3,8,9-Tetrahydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile](/img/structure/B11887634.png)

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11887642.png)


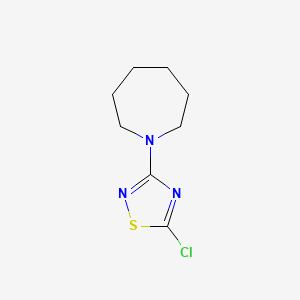
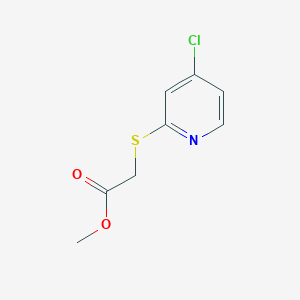
![2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B11887678.png)
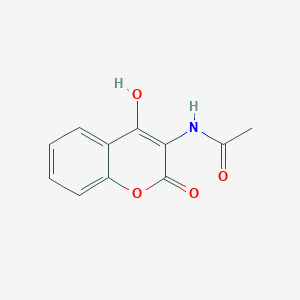
![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B11887689.png)
